4-Methyl-1H-indole-6-carbonitrile
Overview
Description
“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indole-6-carbonitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .Chemical Reactions Analysis
Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .Scientific Research Applications
Anticancer Potential
A series of compounds including 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles were synthesized and evaluated for their anticancer potential. Notably, some of these compounds demonstrated significant cytotoxicity against human breast carcinoma MCF-7 cell line. These results suggest a potential application in cancer therapy (Bhale et al., 2022).
One-Pot Synthesis Techniques
Innovative synthesis techniques have been developed for compounds related to 4-Methyl-1H-indole-6-carbonitrile. For instance, a one-pot three-component domino protocol was used to synthesize a series of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles. Such techniques emphasize the efficiency and versatility of synthesis methods in modern chemistry (Sivakumar et al., 2013).
Key Intermediate in Synthesis
2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a related compound, serves as a key intermediate in the synthesis of selective androgen receptor modulators. This highlights the compound's crucial role in the synthesis of important therapeutic agents (Boros et al., 2011).
Supramolecular Aggregation
Studies on supramolecular aggregation of related compounds, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, provide insights into the molecular interactions and structural aspects of these compounds. Such knowledge is crucial for understanding their physical and chemical properties (Low et al., 2007).
Cytotoxic Evaluation
Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including colon and lung cancer. These compounds showed potent anticancer activities, indicating their potential therapeutic applications (Radwan et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of related compounds, such as spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] carbonitriles, have been studied for their effectiveness as corrosion inhibitors. This application is significant in industrial and engineering contexts, where corrosion resistance is crucial (Gupta et al., 2018).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .
properties
IUPAC Name |
4-methyl-1H-indole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVHILSTXFLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646487 | |
Record name | 4-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indole-6-carbonitrile | |
CAS RN |
3613-02-3 | |
Record name | 4-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.